![molecular formula C16H20N4O4S B2845285 4-{[3-(1,2,4-噁二唑-3-基)-4-苯基吡咯啉-1-基]磺酰基}吗啉 CAS No. 2097903-37-0](/img/structure/B2845285.png)

4-{[3-(1,2,4-噁二唑-3-基)-4-苯基吡咯啉-1-基]磺酰基}吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

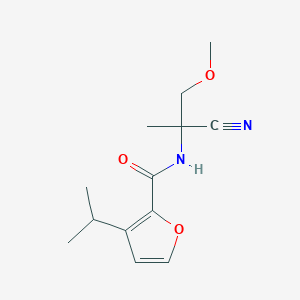

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Morpholine is a common organic solvent used in chemical synthesis.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves several steps, including the formation of the oxadiazole ring and the addition of various substituents . The synthesis of morpholine typically involves the reaction of diethylene glycol with ammonia under pressure .Molecular Structure Analysis

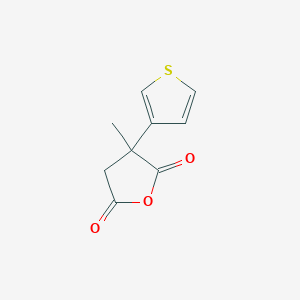

1,2,4-Oxadiazoles have a five-membered ring structure with two carbon atoms, two nitrogen atoms, and one oxygen atom . Morpholine has a six-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present . Morpholine can act as a base in organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles and morpholine depend on their specific structure and the presence of other functional groups .科学研究应用

抗菌活性和分子对接研究:

- 已研究了来自抗生素药物利奈唑胺中间体吗啉苯胺衍生的磺酰胺和氨基甲酸酯的抗菌活性。这些化合物,包括4-(苯磺酰基)吗啉的衍生物,对各种细菌菌株和真菌表现出有效的抗菌活性。分子对接研究还表明细菌蛋白质活性酶位点具有良好的结合亲和力(Janakiramudu 等,2017)。

抗菌剂的合成与评价:

- 合成了1,3,4-恶二唑-2基-4-(吗啉-4基磺酰基)苄基硫醚的新衍生物,并对其抗菌活性进行了评价。这些化合物对各种细菌菌株表现出中等到显着的活性(ur-Rehman 等,2015)。

在有机发光器件中的应用:

- 某些砜化合物,包括与4-(苯磺酰基)吗啉相关的衍生物,已被评估为蓝绿色有机发光器件中荧光粉的基质。这些材料显示出高效率,可用于开发先进的显示技术(Kim 等,2011)。

抑制HIV-1复制:

- N-芳基磺酰基衍生物,其中包括与4-(苯磺酰基)吗啉相似的结构基序,已被确认为HIV-1复制的抑制剂。这些衍生物对HIV-1复制表现出有希望的活性,表明在抗病毒药物开发中具有潜在应用(Che 等,2015)。

作用机制

Target of Action

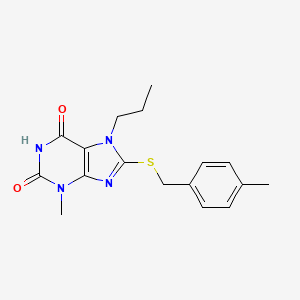

Similar compounds with 1,2,4-oxadiazole derivatives have been reported to exhibit significant activity against various targets such as the epidermal growth factor receptor (egfr) in cancer cells , and bacterial strains in the case of antimicrobial agents .

Mode of Action

Similar 1,2,4-oxadiazole derivatives have shown to inhibit the egfr enzyme, which plays a critical role in governing the cell cycle . This inhibition can lead to the disruption of cell proliferation, thereby exhibiting anticancer properties.

Biochemical Pathways

Similar 1,2,4-oxadiazole derivatives have been reported to affect the kynurenine pathway, an important metabolic pathway . This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine, a precursor of reactive oxygen and nitrogen species .

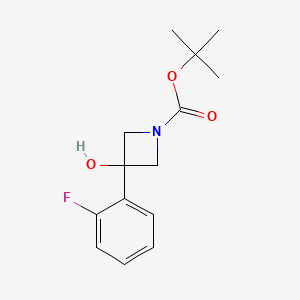

Pharmacokinetics

Similar 1,2,4-oxadiazole derivatives have been reported to have enhanced solubility, which could potentially improve their bioavailability .

Result of Action

Similar 1,2,4-oxadiazole derivatives have shown significant anticancer activity by inhibiting the egfr enzyme . They have also exhibited antimicrobial activity against various bacterial strains .

安全和危害

未来方向

属性

IUPAC Name |

4-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c21-25(22,19-6-8-23-9-7-19)20-10-14(13-4-2-1-3-5-13)15(11-20)16-17-12-24-18-16/h1-5,12,14-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKZPLGSESYDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B2845202.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2845203.png)

![(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2845204.png)

![(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2845207.png)

![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2845216.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2845219.png)

![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)